molecular formula C17H25NO7 B13539997 (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid

Cat. No.: B13539997
M. Wt: 355.4 g/mol
InChI Key: ISCIGPDANVXFSU-LLVKDONJSA-N
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Description

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trimethoxyphenyl group. These structural features contribute to its reactivity and versatility in chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Propanoic Acid Backbone: The protected amino group is then coupled with a suitable precursor to form the propanoic acid backbone.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a series of reactions, such as Friedel-Crafts acylation or alkylation.

    Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts (e.g., Lewis acids) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.

    (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Lacks the trimethoxy groups, affecting its reactivity and biological activity.

Uniqueness

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the trimethoxyphenyl group. This combination provides a balance of stability and reactivity, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C17H25NO7

Molecular Weight

355.4 g/mol

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C17H25NO7/c1-17(2,3)25-16(21)18-11(9-14(19)20)10-7-12(22-4)15(24-6)13(8-10)23-5/h7-8,11H,9H2,1-6H3,(H,18,21)(H,19,20)/t11-/m1/s1

InChI Key

ISCIGPDANVXFSU-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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